molecular formula C16H15Cl2NOS2 B11992866 3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11992866
M. Wt: 372.3 g/mol
InChI Key: HLUFUNWUAVMXAT-NTEUORMPSA-N
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Description

3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a cyclohexyl and dichlorobenzylidene substituent, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of cyclohexylamine, 2,6-dichlorobenzaldehyde, and thiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

  • Cyclohexylamine reacts with 2,6-dichlorobenzaldehyde to form an imine intermediate.
  • The imine intermediate then reacts with thiourea to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The dichlorobenzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Nucleophiles (amines, thiols), polar solvents (DMF, DMSO), elevated temperatures.

Major Products

    Oxidation: Sulfone derivative.

    Reduction: Benzyl derivative.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: As a candidate for anticancer drug development, given its potential to induce apoptosis in cancer cells.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It may induce apoptosis by activating caspase pathways or inhibiting cell proliferation through interaction with DNA or specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-Cyclohexyl-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific positioning of the chlorine atoms on the benzylidene ring, which can influence its biological activity and chemical reactivity. This compound’s unique structure may result in different pharmacological properties compared to its analogs.

Properties

Molecular Formula

C16H15Cl2NOS2

Molecular Weight

372.3 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15Cl2NOS2/c17-12-7-4-8-13(18)11(12)9-14-15(20)19(16(21)22-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2/b14-9+

InChI Key

HLUFUNWUAVMXAT-NTEUORMPSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)Cl)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S

Origin of Product

United States

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